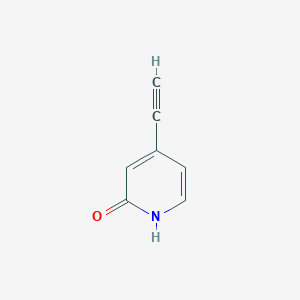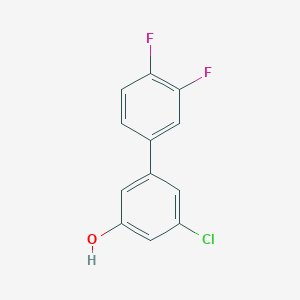
3-Chloro-5-(3,4-difluorophenyl)phenol
Descripción general
Descripción
“3-Chloro-5-(3,4-difluorophenyl)phenol” is a chemical compound with the molecular formula C12H7ClF2O and a molecular weight of 240.63 . It is a derivative of phenol, which is an aromatic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a benzene ring with chlorine and difluorophenyl substituents . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Pharmacological Properties
- Chlorogenic Acid (CGA) Analysis : CGA, a phenolic acid, exhibits various biological and pharmacological effects. It's known for antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. CGA also influences lipid metabolism and glucose regulation, offering potential treatment for hepatic steatosis, cardiovascular disease, diabetes, and obesity. It's considered for use as a natural safeguard food additive (Naveed et al., 2018).
Environmental Impact
- Detection in Water and Industrial Effluents : A study outlines the determination of phenolic compounds, including chlorophenols, in water using liquid-solid extraction and liquid chromatography. This research is vital in understanding the environmental presence of these compounds and their impact (Castillo et al., 1997).
- Oxidative Transformation by Manganese Oxides : The study examines the susceptibility of antibacterial agents like triclosan and chlorophene to rapid oxidation by manganese oxides. This research is crucial for understanding the environmental transformation and degradation of these compounds (Zhang & Huang, 2003).
Chemical Analysis and Properties
- Molecular Docking and Quantum Chemical Calculations : This paper discusses the molecular structure and properties of a compound similar in structure to 3-Chloro-5-(3,4-difluorophenyl)phenol, providing insights into its chemical behavior and potential applications (Viji et al., 2020).
- Chloroform Formation : A study investigates the reaction of triclosan with free chlorine, leading to the formation of chloroform and other chlorinated organics. This is relevant for understanding the chemical reactions and potential risks associated with the use of triclosan and similar compounds (Rule et al., 2005).
Biodegradation and Toxicity
- Biodegradation and Anaerobic Toxicity : This research assesses the anaerobic biodegradability and toxicity of various substituted phenols, including chlorophenols. It provides insights into the environmental fate and impact of these compounds under methanogenic conditions (O'Connor & Young, 1989).
Safety and Hazards
The safety data sheet (SDS) for “3-Chloro-5-(3,4-difluorophenyl)phenol” includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It’s important to handle this compound with appropriate safety measures.
Propiedades
IUPAC Name |
3-chloro-5-(3,4-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHBVEZYMKHQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685931 | |
| Record name | 5-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-17-3 | |
| Record name | 5-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059692.png)
![tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059694.png)
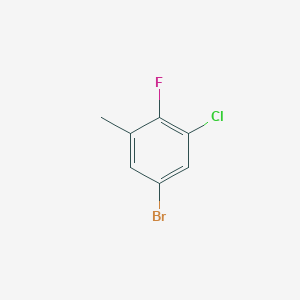
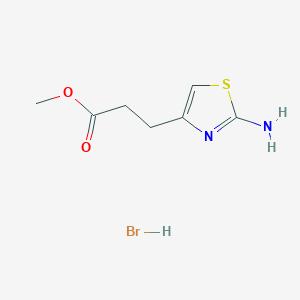





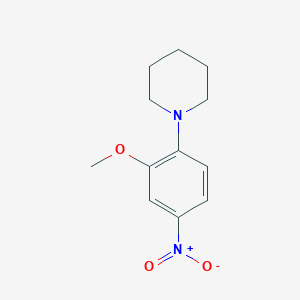
![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B3059708.png)

![Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3059714.png)
